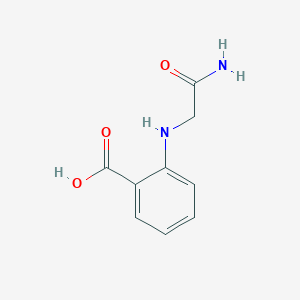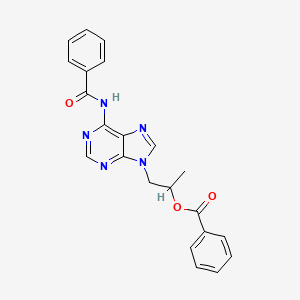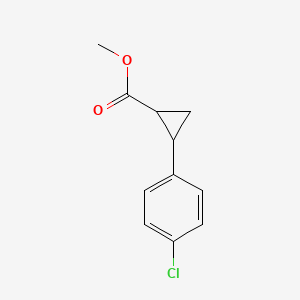
Aminoethanoyl-p-aminobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoethanoyl-p-aminobenzoic acid is an organic compound that features both amino and carboxyl functional groups attached to an aromatic benzene ring. This compound is structurally related to para-aminobenzoic acid, which is known for its applications in various fields including biochemistry, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoethanoyl-p-aminobenzoic acid can be synthesized through several methods. One common approach involves the chlorination of methyl-4-formylbenzoate to produce methyl-4-chloroformylbenzoate, followed by amidation to yield methyl-4-carbamoylbenzoate. The final step involves a Hofmann reaction in an aqueous solution to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of methyl-4-formylbenzoate, a by-product of dimethylterephthalate synthesis. The process includes chlorination, amidation, and Hofmann reaction steps, ensuring the removal of impurities to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Aminoethanoyl-p-aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as nitro, amino, and hydroxyl derivatives .
Scientific Research Applications
Aminoethanoyl-p-aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of aminoethanoyl-p-aminobenzoic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the folate synthesis pathway by competing with para-aminobenzoic acid for the enzyme dihydropteroate synthase (DHPS). This inhibition leads to a decrease in folate production, affecting DNA synthesis and cell division .
Comparison with Similar Compounds
Aminoethanoyl-p-aminobenzoic acid can be compared with other similar compounds such as:
Para-aminobenzoic acid (PABA): Both compounds share similar structural features but differ in their specific functional groups and applications.
Aminosalicylic acid: This compound also targets the folate synthesis pathway but has different therapeutic applications, particularly in the treatment of tuberculosis.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and interactions make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
7496-53-9 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-[(2-amino-2-oxoethyl)amino]benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c10-8(12)5-11-7-4-2-1-3-6(7)9(13)14/h1-4,11H,5H2,(H2,10,12)(H,13,14) |
InChI Key |
KUOJUHNHROAKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(diaminomethylideneamino)-2-[[1-[2-[[4-methyl-2-[[1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12284548.png)


![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)
![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)

![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)
![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)





